
2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule that contains functional groups such as methoxyethylamine , which is an organic building block, and a carboxylic acid group. It also seems to contain a m-tolylamino group, which is derived from toluene, a common organic solvent.
Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the amine group could participate in nucleophilic substitution reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids .科学的研究の応用
Synthesis and Chemical Behavior
2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid and its derivatives have been explored for their unique chemical properties and applications in synthetic organic chemistry. These compounds are involved in various chemical reactions that demonstrate their potential in the synthesis of complex molecules and biomolecules.
Stereoselective Reductions : A study by Berkeš, Kolarovič, and Považanec (2000) showcased a highly stereoselective reduction process of γ-oxo-α-amino acids, resulting in syn-γ-hydroxy-α-amino acids. This method highlights the application of 2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid in producing enantiomerically pure compounds, which have significant implications in pharmaceutical synthesis and material science (Berkeš, Kolarovič, & Považanec, 2000).
Unnatural Amino Acids and Peptide Synthesis : Nowick et al. (2000) developed an unnatural amino acid that mimics a tripeptide β-strand, forming β-sheet-like hydrogen-bonded dimers. This work underlines the utility of derivatives of 2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid in designing peptide mimetics and studying protein-protein interactions, which can further our understanding of biological processes and contribute to novel drug designs (Nowick et al., 2000).
Glycopeptide Mimics : The synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, as reported by Carrasco et al. (2006), is an example of how derivatives of 2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid are used in the synthesis of glycopeptide mimics. This approach is pivotal in the study of glycoproteins, which play crucial roles in biological recognition processes, thus having implications in the development of therapeutic agents and biomaterials (Carrasco et al., 2006).
Polymorphism and Crystallization Studies : The research conducted by Nakata et al. (2009) on MPPO, a compound structurally similar to 2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid, elucidates the understanding of polymorphism and crystallization behavior. This knowledge is crucial for pharmaceutical development, as it affects drug formulation, stability, and bioavailability (Nakata et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-methoxyethylamino)-4-(3-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-10-4-3-5-11(8-10)16-13(17)9-12(14(18)19)15-6-7-20-2/h3-5,8,12,15H,6-7,9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZJNWBVNASKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Methoxyethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)
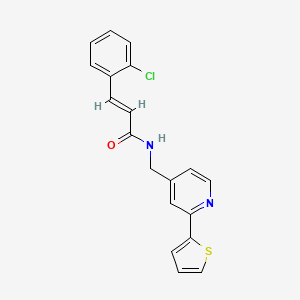
![2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2768778.png)
![5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2768781.png)
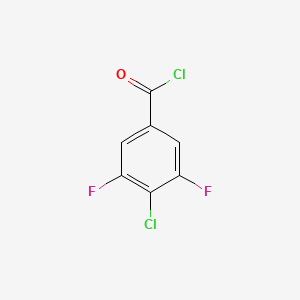
![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2768783.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2768784.png)
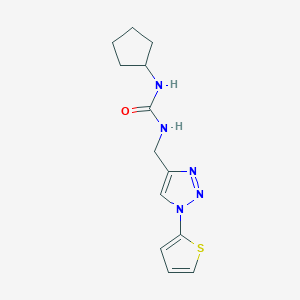

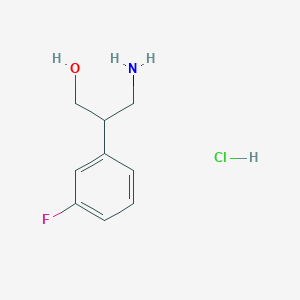
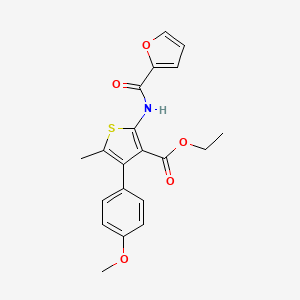
![N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2768794.png)
![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2768798.png)